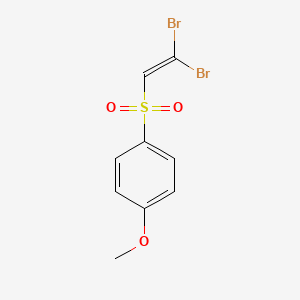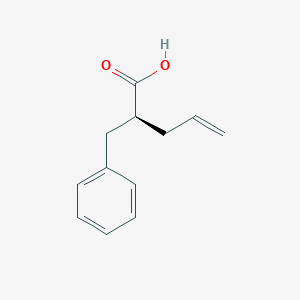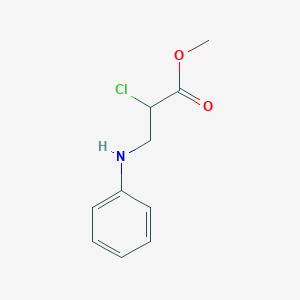![molecular formula C18H36O8 B14358472 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal CAS No. 90460-84-7](/img/structure/B14358472.png)
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal is a complex organic compound with the molecular formula C18H36O8. This compound is characterized by the presence of multiple functional groups, including hydroperoxy, hydroxy, and methoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal typically involves the oxidation of precursor molecules containing hydroperoxy and methoxy groups. One common method involves the use of methyl linoleate hydroperoxides, which undergo further oxidation to form the desired compound . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroperoxy and hydroxy groups makes it susceptible to oxidation and reduction processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, nitric oxide, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, such as alcohols, aldehydes, and ketones. These products are formed through the cleavage and rearrangement of the hydroperoxy and methoxy groups .
Scientific Research Applications
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a model compound for studying oxidation and reduction reactions . In biology, it is studied for its potential role in cellular oxidative stress and its effects on various biochemical pathways . In medicine, it is investigated for its potential therapeutic applications, including its ability to modulate oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal involves its interaction with molecular targets and pathways involved in oxidative stress and inflammation. The hydroperoxy and hydroxy groups in the compound can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative damage . Additionally, the compound may interact with specific enzymes and receptors involved in the regulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal include other hydroperoxy and methoxy-substituted organic molecules, such as 8-hydroperoxy-p-cymene and various hydroperoxy-substituted fatty acids .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
90460-84-7 |
|---|---|
Molecular Formula |
C18H36O8 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
8-(8-hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy-8-methoxyoctanal |
InChI |
InChI=1S/C18H36O8/c1-22-17(24-21)13-9-6-5-8-12-16(20)25-26-18(23-2)14-10-4-3-7-11-15-19/h15-18,20-21H,3-14H2,1-2H3 |
InChI Key |
OIWBIRJISOJCBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCC(O)OOC(CCCCCCC=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




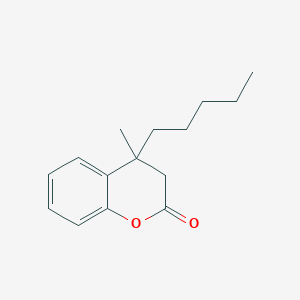
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
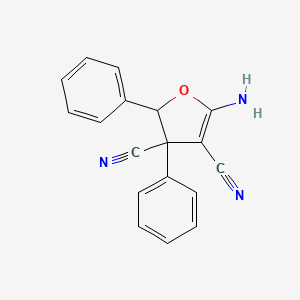
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
